molecular formula C11H11NO B1655415 (4-Methylisoquinolin-1-yl)methanol CAS No. 35967-11-4

(4-Methylisoquinolin-1-yl)methanol

Cat. No.: B1655415
CAS No.: 35967-11-4
M. Wt: 173.21
InChI Key: BNFVEOHEPDSYKN-UHFFFAOYSA-N
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Description

(4-Methylisoquinolin-1-yl)methanol ( 35967-11-4) is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This isoquinoline derivative serves as a valuable building block in organic and medicinal chemistry for the synthesis of more complex molecules . Researchers investigate this compound and related isoquinoline derivatives for their diverse potential biological activities. Studies on this class of compounds indicate several promising research avenues, including antimicrobial activity against various bacterial strains, cytotoxic effects on cancer cell lines, and neuroprotective properties for neuronal cells . The compound's structure, featuring a methanol group attached to the isoquinoline core, makes it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery campaigns . The provided product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

35967-11-4

Molecular Formula

C11H11NO

Molecular Weight

173.21

IUPAC Name

(4-methylisoquinolin-1-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-6-12-11(7-13)10-5-3-2-4-9(8)10/h2-6,13H,7H2,1H3

InChI Key

BNFVEOHEPDSYKN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=CC=CC=C12)CO

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 1-(4-Methylphenyl)-1-propanol

Structural Differences :

  • Core Structure: (4-Methylisoquinolin-1-yl)methanol features a bicyclic isoquinoline ring, whereas 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3) has a monocyclic 4-methylphenyl group attached to a three-carbon alcohol chain .
  • Functional Groups : The former has a hydroxymethyl (-CH2OH) group, while the latter has a secondary alcohol (-CH(OH)CH2CH3).

Property Differences :

Property This compound 1-(4-Methylphenyl)-1-propanol
Molecular Formula C11H11NO C10H14O
Molecular Weight 173.22 g/mol 150.22 g/mol
Boiling Point Likely higher (due to bicyclic aromaticity) Not explicitly reported
Solubility Moderate (polarity from -CH2OH) Lower (longer alkyl chain)
Toxicity Potentially high (methanol moiety) Moderate (propanol derivative)

However, the shorter alcohol chain in this compound likely reduces lipophilicity compared to 1-(4-Methylphenyl)-1-propanol .

Comparison with Methanol and Ethanol

Functional Group Analysis :

  • Methanol (CH3OH): A simple alcohol with high polarity, low boiling point (64.7°C), and high toxicity due to metabolic conversion to formic acid .
  • Ethanol (C2H5OH): Less toxic than methanol, with a higher boiling point (78.37°C) and broader industrial applications .

Relevance to this compound:

  • The hydroxymethyl group in the target compound shares methanol’s polarity but is constrained by the aromatic ring, reducing volatility. Toxicity risks may persist if metabolic cleavage releases free methanol.
  • Compared to ethanol, the compound’s bicyclic structure significantly alters reactivity and solubility.

Preparation Methods

Friedel-Crafts Acylation for Intermediate Synthesis

The Friedel-Crafts acylation is a cornerstone for constructing aromatic ketones, which serve as precursors to isoquinoline derivatives. In the context of (4-Methylisoquinolin-1-yl)methanol, homoveratrylamine (3,4-dimethoxyphenethylamine) is acylated with carboxylic acids or anhydrides in the presence of polyphosphoric acid (PPA) to yield ketoamides. For example, reacting homoveratrylamine with acetic anhydride in PPA produces a ketoamide intermediate, which is subsequently reduced and cyclized.

Key Reaction Parameters

  • Catalyst : Polyphosphoric acid (PPA) at 80–100°C.
  • Yield : 85–90% for ketoamide formation.
  • Mechanism : Electrophilic aromatic substitution followed by intramolecular cyclization.

This method’s efficiency is attributed to PPA’s dual role as a Lewis acid catalyst and dehydrating agent, facilitating both acylation and cyclization steps.

Reduction and Cyclization to Isoquinoline Core

The ketoamide intermediate undergoes reduction with sodium borohydride (NaBH₄) in methanol, yielding a secondary alcohol. Subsequent cyclization using p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature completes the isoquinoline skeleton. For this compound, introducing a methyl group at the 4-position requires careful selection of the acylating agent (e.g., methyl-substituted carboxylic acids).

Grignard Reagent-Mediated Alkylation

Introduction of Methyl Groups via Organomagnesium Reagents

Grignard reagents are instrumental in introducing alkyl substituents to the isoquinoline framework. For instance, treating a ketoamide intermediate with methylmagnesium bromide (CH₃MgBr) forms a tertiary alcohol, which is then dehydrated and cyclized. This approach enables precise placement of the methyl group at the 4-position.

Example Protocol

  • Substrate : Ketoamide derived from homoveratrylamine and methylacetic acid.
  • Grignard Reagent : CH₃MgBr (2.0 equiv) in tetrahydrofuran (THF) at 0°C.
  • Cyclization : Catalytic PTSA in dichloromethane (30 min, rt).
  • Yield : 90–97% for the cyclized product.

Optimization for Methanol Substituent

To introduce the hydroxymethyl group at the 1-position, formylation followed by reduction is employed. For example, Vilsmeier-Haack formylation of 4-methylisoquinoline generates an aldehyde intermediate, which is reduced using NaBH₄ or lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.

Pictet-Spengler Reaction Variations

Classical and Modified Approaches

The Pictet-Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been adapted for isoquinoline derivatives. Condensing phenethylamine analogs with aldehydes or ketones under acidic conditions forms the heterocyclic core. However, ketones typically exhibit lower reactivity, necessitating modified conditions.

Innovative Modifications

  • Catalyst : Titanium(IV) isopropoxide and acetic-formic anhydride enhance ketone reactivity.
  • Zeolite Catalysis : Ersorb 4 zeolite improves yield and reduces side reactions in eco-friendly conditions.

Application to this compound

A plausible route involves condensing 4-methylphenethylamine with glyoxylic acid to form a tetrahydroisoquinoline intermediate, followed by oxidation and reduction steps to install the hydroxymethyl group.

Patent-Derived Industrial-Scale Syntheses

Large-Scale Cyclization and Purification

Patent US8883805B2 outlines a high-yield process for related isoquinoline derivatives, emphasizing solvent selection and crystallization. For this compound, analogous steps include:

  • Cyclization : In toluene with catalytic PTSA.
  • Purification : Distillation under reduced pressure followed by tert-butyl methyl ether (TBME) crystallization.
  • Yield : 74–85% on multi-kilogram scales.

Crystallization and Polymorph Control

Patent EP1532149B1 highlights the importance of solvent mixtures (e.g., ethanol and TBME) in obtaining high-purity amorphous or crystalline forms. For instance, recrystallization from ethanol/TBME at 0–5°C yields >99% pure product.

Comparative Analysis of Methodologies

Yield and Scalability

Method Key Steps Yield Scalability
Friedel-Crafts Acylation Acylation, Reduction, Cyclization 85–90% Lab-scale
Grignard Alkylation Alkylation, Cyclization 90–97% Pilot-scale
Patent Process Cyclization, Crystallization 74–85% Industrial

Environmental and Economic Considerations

  • Solvent Use : TBME and ethanol are preferred for low toxicity and recyclability.
  • Catalyst Recovery : PPA and PTSA are non-recoverable, whereas zeolites offer reusability.

Q & A

Q. What advanced applications could exploit the unique properties of this compound?

  • Methodological Answer :
  • Drug Discovery : SAR studies targeting kinase inhibition (e.g., anti-cancer activity) using high-throughput screening.
  • Materials Science : Incorporation into metal-organic frameworks (MOFs) for catalytic or sensing applications.
  • Bioconjugation : Hydroxyl group functionalization for antibody-drug conjugates (ADCs) .

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